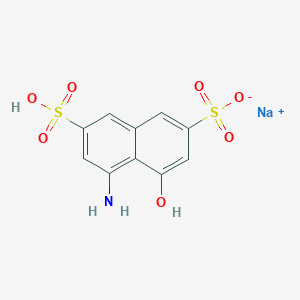

sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate

説明

The compound with the identifier “sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate” is known as Hydrochloric Acid. It is a colorless, pungent solution of hydrogen chloride (HCl) in water. Hydrochloric Acid is a highly corrosive, strong mineral acid with many industrial uses. It is naturally found in gastric acid within the human stomach.

特性

IUPAC Name |

sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO7S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPILZZVXGUNELN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NNaO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Hydrochloric Acid can be prepared through several synthetic routes:

Direct Synthesis: This involves the direct combination of hydrogen gas and chlorine gas to form hydrogen chloride, which is then dissolved in water to produce Hydrochloric Acid.

Industrial Production: The most common industrial method is the chlor-alkali process, where sodium chloride (salt) is electrolyzed to produce chlorine gas, which is then reacted with hydrogen gas to form hydrogen chloride. This hydrogen chloride is subsequently dissolved in water to yield Hydrochloric Acid.

化学反応の分析

Hydrochloric Acid undergoes various types of chemical reactions:

Oxidation-Reduction Reactions: Hydrochloric Acid can act as a reducing agent. For example, it reacts with manganese dioxide to produce chlorine gas.

Substitution Reactions: It reacts with metals to produce metal chlorides and hydrogen gas. For instance, it reacts with zinc to form zinc chloride and hydrogen.

Neutralization Reactions: Hydrochloric Acid reacts with bases to form salts and water. For example, it reacts with sodium hydroxide to produce sodium chloride and water.

Common reagents and conditions used in these reactions include metals, metal oxides, and bases. The major products formed from these reactions are metal chlorides, hydrogen gas, and water.

科学的研究の応用

Hydrochloric Acid has a wide range of scientific research applications:

Chemistry: It is used in the preparation of inorganic and organic compounds. It is also used in acid-base titrations and pH control.

Biology: Hydrochloric Acid is used in the digestion of proteins and the activation of enzymes in biological research.

Medicine: It is used in the production of pharmaceuticals and as a reagent in various diagnostic tests.

Industry: Hydrochloric Acid is used in the production of chlorides, fertilizers, and dyes. It is also used in the pickling of steel, leather processing, and household cleaning products.

作用機序

Hydrochloric Acid exerts its effects through its strong acidic nature. It dissociates completely in water to release hydrogen ions (H+) and chloride ions (Cl-). The hydrogen ions are responsible for the acid’s corrosive properties and its ability to react with bases to form salts. The chloride ions can participate in various chemical reactions, including the formation of metal chlorides.

類似化合物との比較

Hydrochloric Acid can be compared with other strong acids such as sulfuric acid and nitric acid. While all these acids are strong and highly corrosive, Hydrochloric Acid is unique in its ability to produce chloride ions, which are essential in many chemical reactions. Similar compounds include:

Sulfuric Acid (H2SO4): A strong acid used in the production of fertilizers and in battery acid.

Nitric Acid (HNO3): A strong acid used in the production of explosives and fertilizers.

Phosphoric Acid (H3PO4): A weaker acid used in food additives and rust removal.

Hydrochloric Acid’s uniqueness lies in its simple composition and its widespread use in various industries and scientific research.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。